![molecular formula C12H22N2O2 B2411269 (R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate CAS No. 431058-52-5](/img/structure/B2411269.png)
(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
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Overview
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through the reaction of amines with organic carbonates such as dimethyl carbonate . Pyrrolidines, a component of your compound, can be synthesized through a variety of methods, including the N-heterocyclization of primary amines with diols .Chemical Reactions Analysis
Carbamates and pyrrolidines can participate in a variety of chemical reactions. For example, carbamates can react with amines to form ureas . Pyrrolidines can undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as boiling point, density, and solubility could vary widely .Scientific Research Applications
1. Crystal Structure and Hydrogen Bonding Analysis
Weber et al. (1995) analyzed the crystal structure of a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate. Their study provides insights into the molecular structure and hydrogen bonding of these types of compounds, which is crucial for understanding their chemical behavior and potential applications in scientific research (Weber et al., 1995).
2. Synthesis and Scalability in Pharmaceutical Manufacturing
Li et al. (2012) focused on the practical and scalable synthesis of a compound similar to "(R)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate." This research highlights the manufacturing feasibility and scalability of such compounds, which is significant for pharmaceutical applications (Li et al., 2012).
3. Natural Product Synthesis and Cytotoxic Activity
Tang et al. (2014) synthesized a compound similar to "this compound" as an intermediate in the production of jaspine B. This natural product has shown cytotoxic activity against several human carcinoma cell lines, indicating potential applications in cancer research and treatment (Tang et al., 2014).
4. Nitrile Anion Cyclization in Asymmetric Synthesis
Chung et al. (2005) developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which includes compounds structurally related to "this compound." Their methodology via nitrile anion cyclization is important for creating chiral molecules, essential in pharmaceuticals and material science (Chung et al., 2005).
5. Photoredox-Catalyzed Amination
Wang et al. (2022) described a photoredox-catalyzed amination process involving a compound similar to "this compound." This study demonstrates the versatility and potential of such compounds in novel synthetic pathways, which can be applied in various chemical syntheses (Wang et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the pyrrolidine nucleus in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
A related compound, phenyl® (1(3(3,4dimethoxyphenyl)2,6 dimethylimidazo[1,2 b]pyridazin 8 yl)pyrrolidin3yl)carbamate (pddc), has been identified as a potent, selective inhibitor of nsmase2 with excellent oral bioavailability and brain penetration .
Result of Action
It can be inferred from related compounds that it likely has a broad range of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCVIHNVLALCL-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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